molecular formula C8H10O3S B7799602 4-Ethylbenzenesulfonic acid CAS No. 57352-34-8

4-Ethylbenzenesulfonic acid

Cat. No. B7799602
M. Wt: 186.23 g/mol
InChI Key: BRIXOPDYGQCZFO-UHFFFAOYSA-N
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Patent
US06072083

Procedure details

33 ml (0.6 mol) of conc. sulfuric acid was added to 62 ml (0.5 mol) of ethylbenzene, and the mixture was stirred for 1.5 hours under heating at 120 to 130° C. Layer separation will occur if unreacted ethylbenzene still remains, so the reaction was terminated when no layer separation was confirmed, and a solution containing p-ethylbenzenesulfonic acid as the major component was thus obtained. This solution was poured into 150 ml water and neutralized partially with sodium hydrogen carbonate, and the sodium chloride was added to precipitate crystals ol sodium p-ethylbenzene sulfonate. The resulting crystals were separated by filtration and dried in vacuo. This sodium p-ethylbenzenesulfonate is easily soluble in water and sparingly soluble in ethanol. A 1H-NMR spectrum of the resulting crystals is shown in FIG. 1.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[CH2:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].C(=O)([O-])O.[Na+].[Cl-].[Na+]>O>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([S:1]([OH:3])(=[O:5])=[O:2])=[CH:10][CH:9]=1)[CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Layer separation
CUSTOM
Type
CUSTOM
Details
was terminated when
CUSTOM
Type
CUSTOM
Details
no layer separation
ADDITION
Type
ADDITION
Details
a solution containing p-ethylbenzenesulfonic acid as the major component
CUSTOM
Type
CUSTOM
Details
was thus obtained
CUSTOM
Type
CUSTOM
Details
to precipitate crystals ol sodium p-ethylbenzene sulfonate
CUSTOM
Type
CUSTOM
Details
The resulting crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)C1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06072083

Procedure details

33 ml (0.6 mol) of conc. sulfuric acid was added to 62 ml (0.5 mol) of ethylbenzene, and the mixture was stirred for 1.5 hours under heating at 120 to 130° C. Layer separation will occur if unreacted ethylbenzene still remains, so the reaction was terminated when no layer separation was confirmed, and a solution containing p-ethylbenzenesulfonic acid as the major component was thus obtained. This solution was poured into 150 ml water and neutralized partially with sodium hydrogen carbonate, and the sodium chloride was added to precipitate crystals ol sodium p-ethylbenzene sulfonate. The resulting crystals were separated by filtration and dried in vacuo. This sodium p-ethylbenzenesulfonate is easily soluble in water and sparingly soluble in ethanol. A 1H-NMR spectrum of the resulting crystals is shown in FIG. 1.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[CH2:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].C(=O)([O-])O.[Na+].[Cl-].[Na+]>O>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([S:1]([OH:3])(=[O:5])=[O:2])=[CH:10][CH:9]=1)[CH3:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
33 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
62 mL
Type
reactant
Smiles
C(C)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Layer separation
CUSTOM
Type
CUSTOM
Details
was terminated when
CUSTOM
Type
CUSTOM
Details
no layer separation
ADDITION
Type
ADDITION
Details
a solution containing p-ethylbenzenesulfonic acid as the major component
CUSTOM
Type
CUSTOM
Details
was thus obtained
CUSTOM
Type
CUSTOM
Details
to precipitate crystals ol sodium p-ethylbenzene sulfonate
CUSTOM
Type
CUSTOM
Details
The resulting crystals were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C(C)C1=CC=C(C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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